Cas no 69736-33-0 (2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate)

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a benzyl-protected phenol group and a reactive α-ketoaldehyde moiety, making it valuable for constructing complex molecules, particularly in heterocyclic synthesis and pharmaceutical research. The hydrate form enhances stability, ensuring consistent handling and storage. This compound is particularly useful in nucleophilic addition reactions, cyclizations, and as a precursor for bioactive scaffolds. Its well-defined reactivity profile allows for precise functionalization, aiding in the development of targeted compounds. Suitable for controlled laboratory use, it offers researchers a reliable building block for advanced synthetic applications.
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate structure
69736-33-0 structure
商品名:2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
CAS番号:69736-33-0
MF:C15H12O3.H2O
メガワット:258.26926
CID:501789
PubChem ID:20397300

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 化学的及び物理的性質

名前と識別子

    • 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
    • 3-BENZYLOXYPHENYLGLYOXAL HYDRATE
    • Ethanone,2,2-dihydroxy-1-[3-(phenylmethoxy)phenyl]-
    • 2,2-Dihydroxy-1-[3-(Phenylmethoxy)Phenyl]-Ethanone
    • 2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde;hydrate
    • 1171740-21-8
    • 65709-20-8
    • FT-0742947
    • J-505706
    • SCHEMBL10958624
    • 2-oxo-3-(phenylmethoxy)Benzeneacetaldehyde
    • FT-0723793
    • AKOS015995257
    • 69736-33-0
    • AB48683
    • DB-073651
    • インチ: InChI=1S/C15H12O3.H2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12;/h1-10H,11H2;1H2
    • InChIKey: WNLPDSSFCPHKRZ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O.O

計算された属性

  • せいみつぶんしりょう: 258.08900
  • どういたいしつりょう: 258.08920892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 282
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.4Ų

じっけんとくせい

  • PSA: 66.76000
  • LogP: 1.75900

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate セキュリティ情報

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 税関データ

  • 税関コード:2915900090
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B522205-10mg
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
69736-33-0
10mg
$ 50.00 2022-04-02
TRC
B522205-100mg
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
69736-33-0
100mg
$ 95.00 2022-04-02
Alichem
A019120841-5g
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
69736-33-0 95%
5g
$935.55 2023-09-01
TRC
B522205-50mg
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
69736-33-0
50mg
$ 70.00 2022-04-02
Crysdot LLC
CD12041813-5g
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
69736-33-0 95+%
5g
$883 2024-07-24

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 関連文献

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrateに関する追加情報

Introduction to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate (CAS No. 69736-33-0) and Its Emerging Applications in Chemical Biology

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate, identified by the chemical identifier CAS No. 69736-33-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the synthesis of bioactive molecules and as a key intermediate in the development of novel therapeutic agents. The presence of both benzyloxy and oxoacetaldehyde functional groups makes this compound a versatile scaffold for further chemical modifications, enabling researchers to explore diverse pharmacological pathways.

The benzyloxy moiety in 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate contributes to the compound's solubility and stability, which are critical factors in medicinal chemistry. This feature allows for easier handling and integration into complex synthetic pathways, making it a valuable building block for drug discovery programs. Furthermore, the oxoacetaldehyde group introduces reactivity that can be exploited for the formation of new chemical bonds, facilitating the creation of more intricate molecular structures.

In recent years, there has been a growing interest in exploring the pharmacological properties of molecules containing oxoacetaldehyde groups. These compounds have shown promise in various biological assays, including antimicrobial, anti-inflammatory, and anticancer studies. The structural motif of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate aligns well with these trends, as it combines the stability provided by the benzyloxy group with the reactivity of the oxoacetaldehyde moiety. This balance makes it an attractive candidate for further investigation.

One of the most compelling aspects of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate is its potential role in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. For instance, studies have indicated that derivatives of this compound may interact with enzymes involved in metabolic disorders and cancer progression. The ability to modify the benzyloxy and oxoacetaldehyde portions allows for fine-tuning of binding affinities and selectivity, which are essential for developing effective drugs with minimal side effects.

Recent advancements in computational chemistry have further enhanced the utility of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into its binding mechanisms and have guided the design of more potent analogs. By leveraging these computational tools, researchers can accelerate the drug discovery process and identify promising candidates for experimental validation.

The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate has also been optimized through various chemical methodologies. Modern synthetic approaches have focused on improving yield and purity while minimizing environmental impact. Catalytic processes and green chemistry principles have been integrated into these synthetic routes, ensuring that the production of this compound is both efficient and sustainable. Such advancements are crucial for meeting the increasing demand for high-quality intermediates in pharmaceutical research.

Another area where 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate has shown promise is in the development of probes for biochemical assays. Its unique structural features make it an excellent tool for studying enzyme kinetics and mechanistic pathways. By using this compound as a substrate or inhibitor, researchers can gain deeper insights into cellular processes and identify new therapeutic targets. This capability is particularly valuable in understanding complex diseases such as diabetes and neurodegenerative disorders.

The future prospects for 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate are vast, driven by ongoing research in chemical biology and medicinal chemistry. As our understanding of biological systems continues to expand, so does the potential for this compound to contribute to novel drug discoveries. Collaborative efforts between academia and industry are essential to fully realize its therapeutic potential and translate laboratory findings into clinical applications.

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